4,8,12,15,19-Docosapentaenoic acid

Cardiovascular pharmacology Lipoprotein metabolism Vascular function

4,8,12,15,19-Docosapentaenoic acid (CAS 2548-85-8), also known as clupanodonic acid or n-3 docosapentaenoic acid (n-3 DPA), is a C22:5 omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA). It is a constituent of many fish oils, including sardine, mackerel, and herring, and belongs to the very long-chain fatty acid class with the molecular formula C22H34O2.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 2548-85-8
Cat. No. B1619406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8,12,15,19-Docosapentaenoic acid
CAS2548-85-8
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O
InChIInChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+
InChIKeyPIFPCDRPHCQLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8,12,15,19-Docosapentaenoic Acid (CAS: 2548-85-8): Baseline Characterization and Procurement Context


4,8,12,15,19-Docosapentaenoic acid (CAS 2548-85-8), also known as clupanodonic acid or n-3 docosapentaenoic acid (n-3 DPA), is a C22:5 omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA) [1]. It is a constituent of many fish oils, including sardine, mackerel, and herring, and belongs to the very long-chain fatty acid class with the molecular formula C22H34O2 [2]. This compound exists as a regioisomer of n-6 docosapentaenoic acid (osbond acid, all-cis-4,7,10,13,16-docosapentaenoic acid), with the only structural difference being the position of the first double bond from the methyl terminus (omega-3 versus omega-6) [3]. Mammals, including humans, cannot interconvert these two PUFA classes, establishing distinct biological roles for each isomer [3].

Why Generic Substitution of 4,8,12,15,19-Docosapentaenoic Acid Fails: Quantified Differentiation Among C22:5 Isomers and In-Class Analogs


Generic substitution with alternative C22:5 isomers or structurally related omega-3 PUFAs (EPA, DHA) is not scientifically valid due to fundamental differences in metabolic fate, lipid mediator output, and physiological activity. The n-3 DPA isomer (CAS 2548-85-8) and n-6 DPA isomer are metabolically non-interconvertible in mammals [1]. Human dietary intervention studies demonstrate that n-3 DPA and EPA produce highly divergent lipid mediator profiles with zero overlap in PUFA metabolites formed [2]. Furthermore, n-3 DPA is directly converted via distinct biosynthetic pathways to a unique repertoire of specialized pro-resolving mediators (SPMs), including 13-series resolvins (RvT1-4) and novel immunoresolvents (RvD1n-3 DPA, MaR1n-3 DPA) that are not produced from EPA, DHA, or n-6 DPA [3][4]. These differences in downstream bioactive mediator production underpin quantifiable functional distinctions that render generic substitution inappropriate for research and therapeutic development applications.

4,8,12,15,19-Docosapentaenoic Acid (n-3 DPA): Quantitative Comparator Evidence Guide for Scientific Selection


Superior Aortic Function Improvement: n-3 DPA versus n-6 DPA in Hypercholesterolemic Hamster Model

In a controlled head-to-head dietary intervention study, n-3 DPA demonstrated significantly superior aortic function improvement compared to n-6 DPA in hypercholesterolemic hamsters. Aorta from the n-3 DPA group exhibited significantly lesser tension and better relaxation than that from the n-6 DPA group, an effect largely mediated by differential inhibition of COX-2 gene expression [1].

Cardiovascular pharmacology Lipoprotein metabolism Vascular function

Divergent Human Lipid Mediator Profiles: Zero Metabolite Overlap Between n-3 DPA and EPA Supplementation

A double-blind crossover human intervention study quantified that dietary n-3 DPA and EPA produce highly divergent plasma lipid mediator profiles with absolutely no overlap (zero overlap) in PUFA metabolites formed. n-3 DPA supplementation specifically increased resolvin D5n-3 DPA (RvD5n-3 DPA), maresin-1 (MaR-1), and the DHA vicinal diol 19,20-dihydroxy-DPA, whereas EPA supplementation had no effect on any DPA- or DHA-derived mediators [1].

Lipidomics Specialized pro-resolving mediators Human nutrition

Unique 13-Series Resolvin (RvT1-4) Biosynthesis: n-3 DPA as the Exclusive Precursor

n-3 DPA serves as the exclusive precursor for the biosynthesis of 13-series resolvins (RvT1, RvT2, RvT3, RvT4), a novel class of specialized pro-resolving mediators (SPMs) that are not produced from EPA, DHA, or n-6 DPA. LC/MS-MS metabololipidomics confirmed that these four mediators are biosynthesized from the pivotal intermediate 13R-HDPA, and incubation of synthetic 13R-HDPA with isolated human neutrophils yielded all four RvTs [1].

Resolution pharmacology Inflammation resolution Lipid mediator biosynthesis

n-3 DPA-Derived Immunoresolvents Exhibit Potent Leukocyte-Directed Protective Actions In Vivo

n-3 DPA is converted during inflammation-resolution to novel immunoresolvents including RvD1n-3 DPA and MaR1n-3 DPA. Each n-3 DPA-SPM displayed protective actions from second organ injury and reduced systemic inflammation in ischemia-reperfusion models. With human leukocytes, each n-3 DPA-SPM reduced neutrophil chemotaxis, reduced adhesion, and enhanced macrophage phagocytosis [1].

Immunopharmacology Ischemia-reperfusion injury Neutrophil biology

Direct Δ4-Desaturase Biosynthesis: n-3 DPA as Immediate DHA Precursor via FADS2

The FADS2 gene product directly Δ4-desaturates n-3 DPA (22:5n-3) to yield DHA (22:6n-3) in human cells without requiring the peroxisomal β-oxidation step previously hypothesized. In stable MCF-7 cell lines expressing FADS2, incubation with n-3 DPA produced DHA, confirming n-3 DPA as the immediate and direct metabolic precursor to DHA [1].

Lipid biochemistry Enzymology Metabolic pathway analysis

Differential Cognitive Performance Associations: n-6 DPA versus n-3 DPA in Elderly Humans

In a large NHANES cohort study of elderly adults (2011-2014), serum n-6 DPA (osbond acid) demonstrated significant positive associations with multiple cognitive performance domains, whereas n-3 DPA exhibited no significant association with any cognitive measure after multivariable adjustment [1].

Cognitive epidemiology Nutritional neuroscience Biomarker analysis

4,8,12,15,19-Docosapentaenoic Acid: Evidence-Based Research and Industrial Application Scenarios


Cardiovascular Pharmacology: Aortic Function and Lipoprotein Studies Requiring n-3-Specific Vascular Effects

Based on direct comparative evidence showing n-3 DPA provides superior aortic function improvement compared to n-6 DPA (better relaxation and lower vascular tension) while both isomers reduce plasma total cholesterol by 29-33% and non-HDL-C by 29-50%, n-3 DPA (CAS 2548-85-8) is the appropriate selection for cardiovascular studies investigating omega-3-specific vascular benefits beyond generic cholesterol lowering. The differential effect is mediated by COX-2 inhibition unique to n-3 DPA [1].

Specialized Pro-Resolving Mediator (SPM) Biosynthesis and Resolution Pharmacology

For research requiring access to the 13-series resolvin (RvT1-4) pathway or novel immunoresolvents (RvD1n-3 DPA, MaR1n-3 DPA), n-3 DPA is the only viable precursor. These SPMs are not biosynthesized from EPA, DHA, or n-6 DPA. The 13R-HDPA intermediate derived exclusively from n-3 DPA serves as the pivotal biosynthetic node for all four RvT mediators, which exhibit potent pro-resolving actions including reduced neutrophil chemotaxis, reduced adhesion, and enhanced macrophage phagocytosis [2][3].

Human Lipid Mediator Profiling and Nutritional Metabolomics

In human dietary intervention studies using LC-MS/MS lipidomics, n-3 DPA produces a completely non-overlapping lipid mediator profile compared to EPA, with zero overlap in PUFA metabolites formed. n-3 DPA uniquely elevates RvD5n-3 DPA, MaR-1, and 19,20-dihydroxy-DPA. This divergent metabolomic signature enables pathway-specific investigation of omega-3 biology impossible with EPA or DHA alone. Procurement of pure n-3 DPA (CAS 2548-85-8) is essential for supplementation studies aiming to dissect n-3 DPA-specific mediator responses [4].

FADS2 Enzymology and Endogenous DHA Biosynthesis Studies

n-3 DPA is the direct and immediate substrate for FADS2-mediated Δ4-desaturation to DHA in human cells. For studies investigating the direct Δ4-desaturase pathway (as opposed to the circuitous elongation-desaturation-peroxisomal β-oxidation pathway), n-3 DPA is the required substrate. n-6 DPA (22:5n-6), by contrast, is a metabolic endpoint with no further desaturation product, making n-3 DPA the essential compound for comparative FADS2 enzymology and DHA biosynthesis research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,8,12,15,19-Docosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.